

Application Note and Protocol: Standard Laboratory Synthesis of Methyl 3-Hydroxybenzoate

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Compound of Interest

Compound Name: Methyl 3-Hydroxybenzoate

Cat. No.: B1676425

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Introduction

Methyl 3-hydroxybenzoate is a valuable intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other fine chemicals.^[1] Its bifunctional nature, containing both a phenolic hydroxyl group and a methyl ester, allows for diverse chemical modifications. This document provides a detailed protocol for the synthesis of **methyl 3-hydroxybenzoate** via the Fischer-Speier esterification of 3-hydroxybenzoic acid with methanol, utilizing an acid catalyst. The Fischer esterification is a common and effective method for this transformation.^[1]
^[2]

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **methyl 3-hydroxybenzoate** from 3-hydroxybenzoic acid.

Parameter	Value	Reference(s)
Reactants		
3-Hydroxybenzoic Acid	10 g (72.5 mmol)	[3]
Methanol	100 mL	[3]
Catalyst (Conc. HCl)	Catalytic amount	[3]
Reaction Conditions		
Temperature	Reflux	[2][3]
Reaction Time	24 hours	[3]
Product Information		
Product Name	Methyl 3-Hydroxybenzoate	
Yield	6.74 g (61%)	[3]
Appearance	White solid	[3]
Melting Point	71-73 °C	[3]
Purification		
Method	Recrystallization from benzene/cyclohexane	[3]

Experimental Protocol

This protocol details the Fischer-Speier esterification of 3-hydroxybenzoic acid to synthesize **methyl 3-hydroxybenzoate**.

Materials:

- 3-hydroxybenzoic acid
- Methanol (reagent grade)
- Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

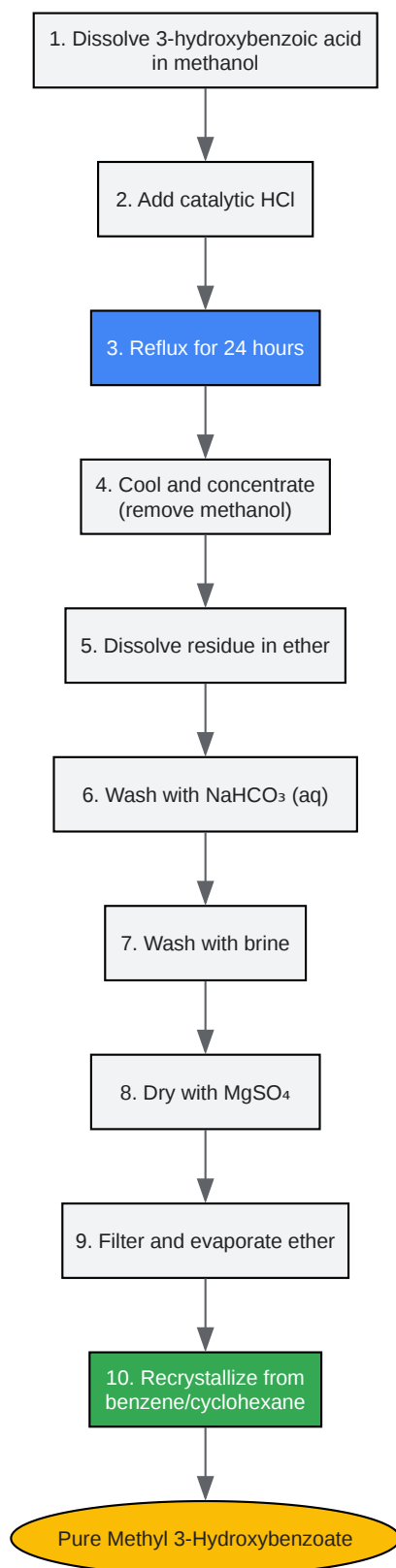
- Diethyl ether or Ethyl acetate
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Benzene
- Cyclohexane
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Standard laboratory glassware (beakers, graduated cylinders, etc.)
- Heating mantle
- Magnetic stirrer and stir bar
- Rotary evaporator
- Filtration apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 10 g (72.5 mmol) of 3-hydroxybenzoic acid in 100 mL of methanol.[3]
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated hydrochloric acid to the solution while stirring.[3]
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Continue refluxing for 24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

- Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.^{[2][3]}
- Extraction: Dissolve the solid residue in 200 mL of diethyl ether and transfer it to a separatory funnel.^[3]
- Washing:
 - Wash the organic layer with 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.^[3]
 - Subsequently, wash the organic layer with 100 mL of brine.^[3]
- Drying: Dry the organic layer over anhydrous magnesium sulfate.^[3]
- Solvent Evaporation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as a slightly yellow solid.^[3]
- Purification: Purify the crude **methyl 3-hydroxybenzoate** by recrystallization from a benzene/cyclohexane mixture to obtain a white solid.^[3]
- Characterization: The final product can be characterized by determining its melting point and using spectroscopic methods such as NMR and IR.

Experimental Workflow



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Caption: Workflow for the synthesis of **Methyl 3-Hydroxybenzoate**.

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References

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- To cite this document: BenchChem. [Application Note and Protocol: Standard Laboratory Synthesis of Methyl 3-Hydroxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676425#standard-laboratory-synthesis-of-methyl-3-hydroxybenzoate-from-3-hydroxybenzoic-acid]

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